molecular formula C8H15NO3 B13579213 Tert-butyl 2-amino-3-oxobutanoate CAS No. 87214-69-5

Tert-butyl 2-amino-3-oxobutanoate

Cat. No.: B13579213
CAS No.: 87214-69-5
M. Wt: 173.21 g/mol
InChI Key: ZNIOMLUPZOTKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-amino-3-oxobutanoate is a specialized organic compound featuring a tert-butyl ester group, an amino group, and a ketone moiety. The tert-butyl group confers steric bulk and enhanced lipophilicity, which may influence reactivity, stability, and applications in pharmaceutical intermediates or heterocyclic synthesis.

Properties

CAS No.

87214-69-5

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

tert-butyl 2-amino-3-oxobutanoate

InChI

InChI=1S/C8H15NO3/c1-5(10)6(9)7(11)12-8(2,3)4/h6H,9H2,1-4H3

InChI Key

ZNIOMLUPZOTKGF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 2-amino-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of tert-butyl acetoacetate with an amine under controlled conditions. For example, the reaction of tert-butyl acetoacetate with ammonia or primary amines in the presence of a catalyst can yield this compound . The reaction typically requires mild heating and can be carried out in solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as triethylamine or anhydrous magnesium sulfate may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-amino-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tert-butyl 2-amino-3-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-oxobutanoate involves its interaction with various molecular targets. The amino and keto groups can participate in hydrogen bonding and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to biological effects. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects through specific pathways .

Comparison with Similar Compounds

Structural Features :

  • Contains a methyl ester group instead of tert-butyl.
  • Functional groups: amino, ketone, and ester.

Ethyl 4-((tert-Butoxycarbonyl)Amino)-3-Oxobutanoate

Structural Features :

  • Combines tert-butoxycarbonyl (Boc) and ethyl ester groups.
  • Molecular formula: C₁₁H₁₉NO₅; molecular weight: 245.27 g/mol .

tert-Butyl Alcohol Derivatives

Reactivity and Stability :

  • Tert-butyl groups are prone to acid-catalyzed decomposition, releasing isobutylene gas .
  • Reacts violently with oxidizing agents and alkali metals, necessitating careful handling .

Data Table: Key Properties and Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Reactivity/Applications Stability Considerations
Methyl 2-amino-3-oxobutanoate HCl C₅H₁₀ClNO₃ 167.59 Methyl ester, amino, ketone Oxazole synthesis via cyclization Acid-sensitive ester hydrolysis
Ethyl 4-((Boc)Amino)-3-oxobutanoate C₁₁H₁₉NO₅ 245.27 Ethyl ester, Boc-protected amino, ketone Peptide protection/deprotection Base-labile ester, stable Boc group
Tert-butyl 2-amino-3-oxobutanoate* C₈H₁₅NO₃ 173.21 (estimated) tert-Butyl ester, amino, ketone Hypothesized use in stabilized intermediates or APIs Acid-sensitive, releases isobutylene
tert-Butyl Alcohol C₄H₁₀O 74.12 Hydroxyl, tert-butyl Solvent, synthetic intermediate Flammable, reacts with oxidizers

*Estimated properties based on structural analogs.

Research Findings and Implications

  • Synthetic Utility : Tert-butyl esters are preferred in drug development for their stability under basic conditions and controlled deprotection in acidic environments . However, their bulkiness may hinder reactions requiring nucleophilic attack, as seen in methyl ester analogs .
  • Safety Profile : The tert-butyl group’s decomposition risks (e.g., isobutylene release) necessitate protocols aligned with tert-butyl alcohol safety guidelines, including explosion-proof equipment and rigorous ventilation .
  • Biological Applications: Methyl 2-amino-3-oxobutanoate derivatives show promise in generating bioactive heterocycles , suggesting that tert-butyl variants could serve as stabilized intermediates in medicinal chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.